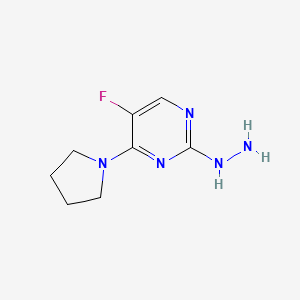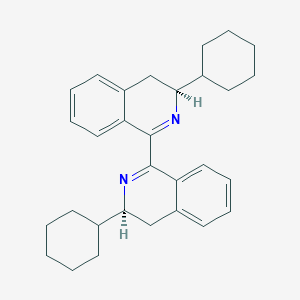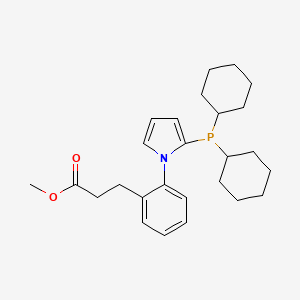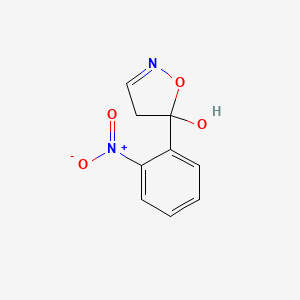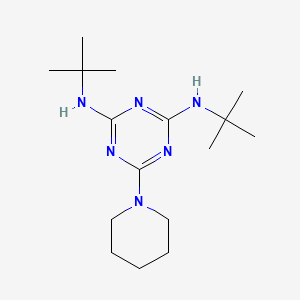
1,3,5-Triazine, 2,6-di(tert-butylamino)-4-(1-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and standardized protocols. The process would likely include steps such as purification, crystallization, and quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups or the overall structure.
Substitution: The piperidinyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with different functional groups, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
Chemistry
In chemistry, N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with specific properties.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a therapeutic agent.
Medicine
In medicine, N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine could be explored for its pharmacological properties. Researchers may study its effects on cellular pathways, its potential as a drug candidate, and its safety and efficacy in preclinical and clinical trials.
Industry
In industrial applications, this compound may be used as an additive in materials science, such as in the production of polymers or coatings. Its chemical stability and reactivity can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents. Examples include:
- N,N’-Di-tert-butyl-6-(1-morpholinyl)-1,3,5-triazine-2,4-diamine
- N,N’-Di-tert-butyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N,N’-Di-tert-butyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine lies in its specific substituents, which can influence its chemical reactivity, stability, and potential applications. The presence of the piperidinyl group, in particular, may confer unique biological or pharmacological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C16H30N6 |
|---|---|
Molecular Weight |
306.45 g/mol |
IUPAC Name |
2-N,4-N-ditert-butyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H30N6/c1-15(2,3)20-12-17-13(21-16(4,5)6)19-14(18-12)22-10-8-7-9-11-22/h7-11H2,1-6H3,(H2,17,18,19,20,21) |
InChI Key |
NGEWMASDVPOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2CCCCC2)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


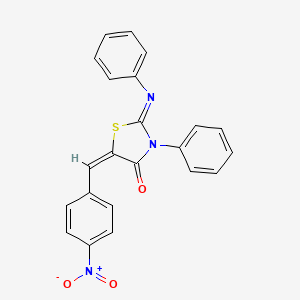
![n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide](/img/structure/B14918680.png)
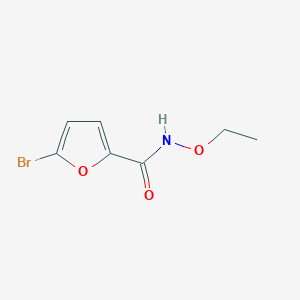
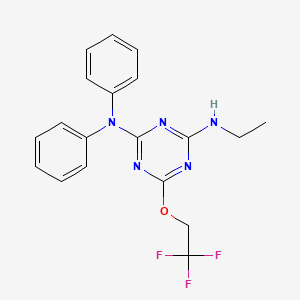
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide](/img/structure/B14918700.png)
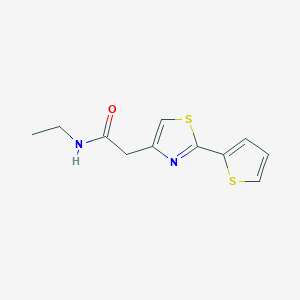
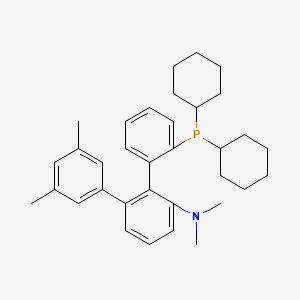
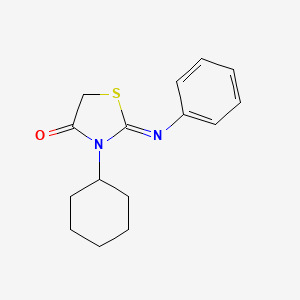
![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
